molecular formula C10H13NO B13345611 Chroman-5-ylmethanamine

Chroman-5-ylmethanamine

Cat. No.: B13345611
M. Wt: 163.22 g/mol
InChI Key: OOSYIPBHQFCHRS-UHFFFAOYSA-N
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Description

Chroman-5-ylmethanamine is an organic compound belonging to the class of chromanes Chromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by the presence of an amine group attached to the fifth carbon of the chromane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-ylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as catalytic hydrogenation or continuous flow synthesis to ensure high yield and purity. The use of modularly designed organocatalysts can enhance the efficiency and selectivity of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chroman-5-ylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of chroman-5-ylmethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The chromane core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • Chroman-2-ylmethanamine
  • Chroman-4-ylmethanamine
  • Cyclopropylmethanamine

Comparison: Chroman-5-ylmethanamine is unique due to the specific position of the amine group, which can influence its reactivity and binding properties. Compared to chroman-2-ylmethanamine and chroman-4-ylmethanamine, the fifth position offers distinct steric and electronic effects, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-5-ylmethanamine

InChI

InChI=1S/C10H13NO/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5H,2,4,6-7,11H2

InChI Key

OOSYIPBHQFCHRS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OC1)CN

Origin of Product

United States

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